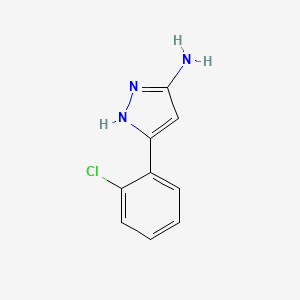
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, also known as DMAA-NOX, is a compound that has gained attention in scientific research due to its potential therapeutic benefits. DMAA-NOX belongs to the class of oxalamide compounds, which have been studied extensively for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression. N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide has also been shown to modulate the expression of genes involved in cellular proliferation and apoptosis.
Biochemical and Physiological Effects:
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of various diseases. N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of blood vessel formation that is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide in lab experiments is its high potency and specificity towards its target enzymes. This makes it a valuable tool for studying the mechanisms of inflammation and cancer progression. However, one of the limitations of using N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide. One area of interest is the development of more potent and selective analogs of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide for use in therapeutic applications. Another area of research is the investigation of the synergistic effects of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide with other drugs in the treatment of various diseases. Finally, the development of new diagnostic tools based on N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide holds promise for the early detection and treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide involves the reaction of 2-(dimethylamino)ethylamine with 1-naphthaldehyde to form the intermediate Schiff base, which is then reacted with isoxazole-3-carboxylic acid hydrazide to yield N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide. The synthesis process has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide has been studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide has also been studied for its potential use as a diagnostic tool for detecting cancer and other diseases.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-23(2)16(15-9-5-7-13-6-3-4-8-14(13)15)12-20-18(24)19(25)21-17-10-11-26-22-17/h3-11,16H,12H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKMOLRJGBKOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

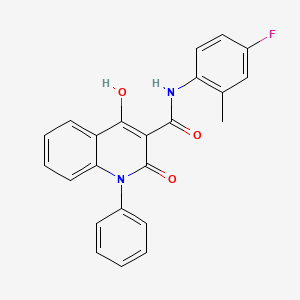
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide](/img/structure/B2949073.png)
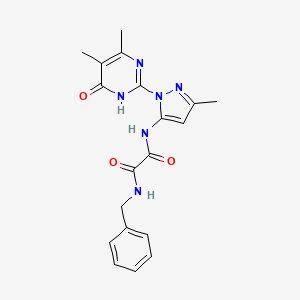
![(1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride](/img/structure/B2949080.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2949081.png)
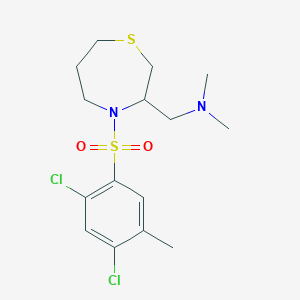
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2949085.png)
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxy-4-methylphenoxy)propanamide](/img/structure/B2949086.png)
![7-chloro-N-(2,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2949087.png)
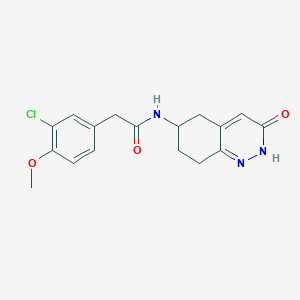
![1-{[1-(2-fluoropyridine-4-carbonyl)piperidin-3-yl]sulfonyl}-2,3-dihydro-1H-indole](/img/structure/B2949089.png)
![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2949090.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2949091.png)
